![molecular formula C20H19Cl2N3S2 B2554046 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine CAS No. 341965-38-6](/img/structure/B2554046.png)

2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

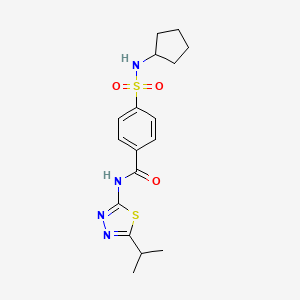

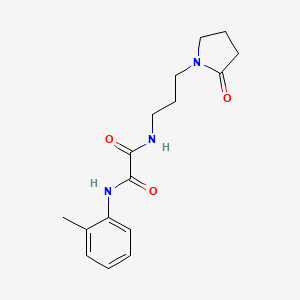

The compound "2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine" is a complex molecule that likely exhibits a range of chemical properties and reactivities due to the presence of multiple functional groups, including chlorophenyl, methylsulfanyl, and dimethylamino groups attached to a pyrimidine ring. The presence of these groups suggests potential for chemoselective reactions and interactions with various biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be highly regioselective, as demonstrated in the study of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applied. For instance, the chemoselective SNAr reactions described with 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines could be relevant to the synthesis of such compounds .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are essential tools for analyzing the molecular structure of pyrimidine derivatives . The study of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, provides insights into the equilibrium geometry and vibrational wave numbers, which are crucial for understanding the molecular structure . Computational methods like density functional theory (DFT) can be used to predict the stability and electronic properties of the molecule.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various electrophiles can lead to a range of chemical reactions. For example, the reactions of 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione with carbon electrophiles result in the formation of S-alkyl derivatives and N-substituted derivatives, which could be indicative of the reactivity patterns of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. The chemoselective acylation reactions of 1-(2,5-dichlorophenyl)-2,2-bis(methylsulfanyl)vinyl esters suggest that similar compounds may exhibit selective reactivity towards nucleophiles such as amines, alcohols, and thiols . Additionally, the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives indicates that structural variations in pyrimidine derivatives can significantly affect their biological activities .

科学的研究の応用

Hydrogen-Bonded Aggregation in Crystal Structures

Research has shown that molecules similar to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine can exhibit diverse hydrogen-bonded aggregations in crystal structures. Variations in molecular constitution lead to different forms of hydrogen-bonded chains and dimers, as demonstrated in studies of related pyrimidine derivatives (Trilleras et al., 2008).

Nucleophilic Displacement Reactions

Nucleophilic displacement of a methylsulfanyl group on pyrimidin-4-one scaffolds, which are structurally related to the compound , has been achieved. This involves oxidation to a methylsulfonyl group, facilitating the introduction of amino groups and the formation of carbon-carbon bonds (Kikelj et al., 2010).

Formation of s-Triazines

Studies have explored the transformation of pyrimidine compounds, including those structurally similar to this compound, into s-triazines. This involves reactions with potassium amide in liquid ammonia, indicating a versatile chemical behavior of these compounds (Plas et al., 2010).

Antihypertensive Activity

Although not directly related to the compound , similar 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have demonstrated antihypertensive activity. This suggests potential medicinal applications for structurally related compounds (Bennett et al., 1981).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds structurally related to this compound have been thoroughly studied. These studies provide insights into the molecular arrangements and interactions within the crystal structures of such compounds (Repich et al., 2017).

Ring Cleavage Reactions

Research has demonstrated that 2-alkyl-, 2-aryl- and 2,5-dialkyl-4-chloropyrimidines can undergo ring cleavage reactions, leading to the formation of various derivatives. This highlights the reactivity and potential for diverse chemical transformations of compounds similar to the one (Kinoshita et al., 1989).

Benzylation and Nitrosation

Studies have explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, demonstrating the chemical versatility and the potential for creating diverse derivatives of similar compounds (Glidewell et al., 2003).

将来の方向性

特性

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3S2/c1-25(2)19-11-14(12-26-15-7-4-3-5-8-15)23-20(24-19)27-13-16-17(21)9-6-10-18(16)22/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGZBLSUWPKWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)

![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)

![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2553975.png)

![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2553976.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2553977.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)

![3-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2553985.png)

![3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553986.png)